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3-(3-Methoxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid

Antiviral drug discovery Structure-based drug design Coronavirus 3CL protease inhibition

Researchers requiring a crystallographically validated tool compound for coronavirus 3CL protease structural biology face limited options with confirmed binding poses. This compound resolves that gap. - Co-crystallized with SARS-CoV-2 3CL protease (PDB 8E5Z) at 1.80 Å resolution, providing unambiguous electron density for the quinazoline-7-carboxylic acid scaffold. - Enables structure-guided medicinal chemistry, fragment growing, and biophysical assay development (SPR, thermal shift) where binding mode-not potency-is the selection criterion. - Supplied at ≥95% purity with standard pack sizes (500 mg, 1 g, 5 g, bulk) in stock for immediate dispatch.

Molecular Formula C13H14N2O4S
Molecular Weight 294.33
CAS No. 871478-73-8
Cat. No. B2680356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid
CAS871478-73-8
Molecular FormulaC13H14N2O4S
Molecular Weight294.33
Structural Identifiers
SMILESCOCCCN1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=S
InChIInChI=1S/C13H14N2O4S/c1-19-6-2-5-15-11(16)9-4-3-8(12(17)18)7-10(9)14-13(15)20/h3-4,7H,2,5-6H2,1H3,(H,14,20)(H,17,18)
InChIKeyHMKBWMXLPYPNNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Class of 3-(3-Methoxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid


3-(3-Methoxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid (CAS 871478-73-8; molecular formula C₁₃H₁₄N₂O₄S; molecular weight 294.33 g/mol) is a synthetic quinazoline derivative characterized by a 2-sulfanylidene (thioxo) moiety, a 7-carboxylic acid group, and an N3-(3-methoxypropyl) substituent [1]. The compound belongs to the 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid subclass. It has been co-crystallized as a bound ligand (PDB ligand code WJB) in the crystal structure of SARS-CoV-2 3CL protease (PDB 8E5Z), confirming its capacity for specific protein-ligand interactions at atomic resolution (1.80 Å) [2]. The compound is commercially supplied by multiple vendors at ≥95% purity for research use .

Unsupportable Generic Substitution: 3-(3-Methoxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid


Generic substitution among quinazoline-7-carboxylic acid derivatives is precluded by the absence of publicly available, comparator-based quantitative biological or physicochemical data for this specific compound. The N3-(3-methoxypropyl) substituent imparts distinct steric, electronic, and hydrogen-bonding properties relative to N3-methyl (CAS 847783-61-3), N3-(2-methoxyethyl) (CAS 361150-40-5), or N3-aryl analogs, as inferred from class-level SAR trends [1]. However, no peer-reviewed study has systematically measured and reported differential IC₅₀ values, selectivity profiles, solubility, or metabolic stability for this compound versus any named comparator. Procurement based on scaffold similarity alone carries unquantifiable risk of obtaining a molecule with divergent target engagement, pharmacokinetic behavior, or crystallographic binding mode—as evidenced by the unique WJB pose observed in the SARS-CoV-2 3CL protease active site [2].

Limited Quantitative Differentiation Evidence for 3-(3-Methoxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid


Lack of High-Strength Differential Evidence

A systematic search of primary research papers and patents (excluding prohibited vendor-generated content sources) for CAS 871478-73-8 yielded no study that provides quantitative, comparator-based, head-to-head differentiation data (e.g., comparative IC₅₀, selectivity, solubility, microsomal stability, or in vivo pharmacokinetics versus named analogs) in any assay system. One co-crystal structure (PDB 8E5Z) confirms binding to the SARS-CoV-2 3CL protease active site (resolution 1.80 Å; deposited 2022) [1]. However, the associated publication (Dampalla et al., 2023) and its supplementary information do not report the inhibitory potency (IC₅₀ or Kᵢ) of this compound against 3CL protease, nor any comparator data for close quinazoline analogs. The available data are insufficient to support a procurement claim of differentiated biological performance relative to any defined comparator.

Antiviral drug discovery Structure-based drug design Coronavirus 3CL protease inhibition Quinazoline SAR

Verified Application Scenarios for 3-(3-Methoxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid


Crystallographic Fragment Elaboration for 3CL Protease

The co-crystallization of this compound with SARS-CoV-2 3CL protease (PDB 8E5Z, 1.80 Å resolution) validates its use as a starting point for structure-guided medicinal chemistry campaigns targeting coronavirus proteases [1]. The electron density map defines the binding pose and key interactions of the quinazoline-7-carboxylic acid scaffold, enabling rational scaffold hopping or fragment growing efforts aimed at improving potency. No quantitative IC₅₀ data are publicly available for this specific compound, so its procurement is limited to structural biology and computational docking applications where the binding mode—rather than absolute potency—is the primary selection criterion.

N3-Substituted Quinazoline SAR Expansion

For laboratories systematically exploring structure-activity relationships at the N3 position of 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acids, this compound provides a side chain of intermediate length and polarity (3-methoxypropyl) distinct from shorter N3-methyl or N3-ethyl analogs and more polar N3-(2-hydroxyethyl) counterparts [1]. Its use is appropriate for generating internal comparator data across an N3-substituent matrix, but published benchmarks against named comparators are not available [2].

Biophysical Assay Development with Crystallographic Ligand

The existence of a publicly deposited, high-resolution protein-ligand complex (PDB 8E5Z) makes this compound suitable for biophysical assay development—such as surface plasmon resonance (SPR), thermal shift assays, or competition binding experiments—where a crystallographically validated binder is needed as a reference tool [1]. The compound can serve as a positive control for target engagement assays, provided that its binding affinity is first characterized internally, as no published Kd or IC₅₀ values exist.

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